molecular formula C17H25N3O3 B12829354 tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Cat. No.: B12829354
M. Wt: 319.4 g/mol
InChI Key: JETDURVOUMQCAH-UHFFFAOYSA-N
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Description

tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a tert-butyl group, a cyclopentyl ring, and a hydroxyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate typically involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. This reaction is often carried out under reflux conditions with a base such as sodium methoxide in butanol . The cyclization process involves the acetyl methyl group and the amide carbonyl moiety, leading to the formation of the pyrido[4,3-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The tert-butyl and cyclopentyl groups can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can produce a more saturated derivative of the compound.

Scientific Research Applications

tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[4,3-d]pyrimidines, such as:

Uniqueness

tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is unique due to its specific structural features, such as the tert-butyl and cyclopentyl groups, which contribute to its distinct chemical and biological properties. These features may enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

tert-butyl 2-cyclopentyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)23-16(22)20-9-8-13-12(10-20)15(21)19-14(18-13)11-6-4-5-7-11/h11H,4-10H2,1-3H3,(H,18,19,21)

InChI Key

JETDURVOUMQCAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NC(=N2)C3CCCC3

Origin of Product

United States

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